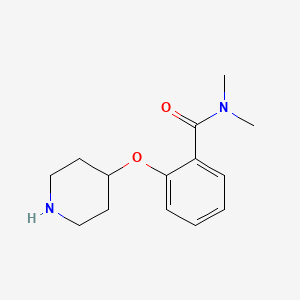

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

CAS No.: 902837-08-5

Cat. No.: VC3241521

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902837-08-5 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N,N-dimethyl-2-piperidin-4-yloxybenzamide |

| Standard InChI | InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3 |

| Standard InChI Key | QZVWCKYONJDMEW-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2 |

| Canonical SMILES | CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2 |

Introduction

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a synthetic compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of approximately 248.32 g/mol . This compound belongs to the class of benzamides, which are characterized by a benzene ring attached to a carbonyl group (C=O) linked to an amine or amide. The presence of a piperidinyloxy moiety and two dimethyl groups on the benzamide core contributes to its unique biological activity.

Biological Activity and Potential Applications

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological processes, such as serotonin and dopamine receptors, which could influence mood regulation and behavior. Preliminary studies indicate that compounds with similar structures may have implications in treating conditions like depression and anxiety.

| Potential Applications | Description |

|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems |

| Mood Regulation | Potential influence on serotonin and dopamine receptors |

| Analgesic Properties | Possible affinity for opioid receptors |

Research Findings and Mechanism of Action

Research on N,N-Dimethyl-2-(4-piperidinyloxy)benzamide focuses on its binding affinity to various receptors, particularly those associated with neurotransmitter systems. The compound may act as an agonist or antagonist at specific receptor sites, influencing pathways related to mood regulation and pain perception. Studies suggest that compounds with similar structures demonstrate affinity for opioid receptors, which could indicate potential analgesic properties.

| Mechanism of Action | Description |

|---|---|

| Receptor Interaction | Potential agonist or antagonist activity at neurotransmitter receptors |

| Neurological Effects | Influence on mood and behavior through serotonin and dopamine modulation |

Comparison with Similar Compounds

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is distinct from other benzamide derivatives due to its specific combination of a dimethyl group and a piperidine ring. This unique structure may enhance its biological activity compared to simpler benzamides or other derivatives.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylbenzamide | Simple benzamide structure | Lacks piperidine moiety |

| 4-Piperidinylbenzamide | Contains piperidine but lacks dimethylation | More focused on piperidine interaction |

| N-Methyl-2-(4-piperidinyloxy)benzamide | Similar structure but only mono-methylated | Potentially different pharmacological profiles |

| N,N-Diethyl-2-(4-piperidinyloxy)benzamide | Ethyl groups instead of methyl | May exhibit different solubility and activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume